5-Fluoro-2-nitropyridine

Overview

Description

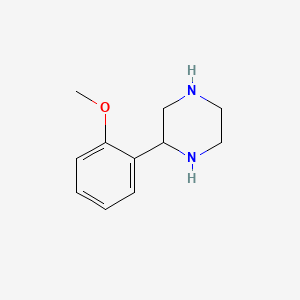

5-Fluoro-2-nitropyridine is a unique chemical compound with the empirical formula C5H3FN2O2 . It has a molecular weight of 142.09 . It is typically provided in a solid form .

Synthesis Analysis

The synthesis of this compound involves the nitration of pyridines with nitric acid . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO=N+C1=CC=C(F)C=N1 . The InChI code for the compound is 1S/C5H3FN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H . Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 142.09 . The compound is typically stored at ambient temperature .Scientific Research Applications

Synthesis of Acyl Fluorides : 5-Fluoro-2-nitropyridine derivatives have been used in the synthesis of acyl fluorides, which are important intermediates in organic synthesis. For example, 2-(difluoromethoxy)-5-nitropyridine has been utilized in the palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides. This process is significant as it provides an alternative to the use of toxic gaseous formyl fluoride under fluoride catalysis conditions (Liang, Zhao, & Shibata, 2020).

Determination of N-terminal Amino Acids in Proteins : Fluoro-nitropyridines, including derivatives of this compound, have been used in the determination of N-terminal groups in peptides and proteins. This methodology is valuable for protein sequencing and analysis (Signor, Biondi, Tamburro, & Bordignon, 1969).

Nucleoside Analog Synthesis : Derivatives of this compound have been involved in the synthesis of nucleoside analogs related to 5-fluorouracil and 5-fluorocytosine. These compounds have potential applications in medicinal chemistry and drug development (Nesnow & Heidelberger, 1973; 1975).

Synthesis of Fluoropyridines : The synthesis of fluoropyridines, which are valuable in various chemical applications, has been achieved through the use of nitropyridines, including this compound derivatives. These methods typically involve mild conditions and result in efficient production of fluoropyridines (Kuduk, Dipardo, & Bock, 2005).

Metabolism Studies in Plants : this compound derivatives have been used in studies examining the metabolism of xenobiotics in plants. Such research is crucial for understanding how plants metabolize and interact with foreign compounds (Bailey et al., 2000).

Peptide Chemistry : Compounds like 2,2′-dithiobis(5-nitropyridine) have been employed for the activation of the thiol function of cysteine in peptides and for asymmetric disulfide formation, demonstrating the utility of this compound derivatives in peptide chemistry (Rabanal, DeGrado, & Dutton, 1996).

Fluorine-18 Labelling : this compound derivatives have been utilized in the development of novel fluoropyridine-based structures for fluorine-18 labeling of macromolecules using click chemistry, which is significant in the field of nuclear medicine (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).

Safety and Hazards

5-Fluoro-2-nitropyridine is classified as hazardous under the Hazardous Products Regulations . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which 5-fluoro-2-nitropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound might interact with its targets in a unique way, potentially leading to different biochemical changes.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , implying that they may affect a wide range of biochemical pathways.

Pharmacokinetics

The molecular weight of this compound is 14209 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Given its structural similarity to other fluoropyridines, it might share some of their properties, including interesting and unusual physical, chemical, and biological properties .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other fluorinated compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as a substrate for certain enzymes involved in the metabolism of fluorinated compounds. The interactions between this compound and these enzymes are typically characterized by the formation of enzyme-substrate complexes, which can lead to the modification of the enzyme’s active site and subsequent changes in its catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in the detoxification of xenobiotics, leading to changes in the levels of various metabolic enzymes. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and proteins. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of various by-products, which may have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including damage to specific organs and tissues. Studies in animal models have shown that high doses of this compound can lead to significant changes in liver function, as well as alterations in the levels of various metabolic enzymes. These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of fluorinated compounds. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and the levels of specific metabolites. For example, this compound can be metabolized by enzymes involved in the detoxification of xenobiotics, leading to the formation of various metabolites that can be further processed by the cell. These interactions can have significant effects on the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can be distributed to different cellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound within specific tissues and organs can influence its overall activity and function. For instance, the presence of specific transporters in certain tissues can lead to higher concentrations of this compound in those areas, thereby enhancing its effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with various biomolecules and influence cellular processes. The targeting of this compound to specific compartments is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. These interactions can have significant effects on the overall activity and function of this compound within the cell .

Properties

IUPAC Name |

5-fluoro-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFYNRVHPARGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587792 | |

| Record name | 5-Fluoro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779345-37-8 | |

| Record name | 5-Fluoro-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)

![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)

![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)